2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
Overview
Description
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the lithiation of this compound using lithium diisopropylamide (LDA) in tetrahydrofuran at -70°C. The lithiated thiazole can then be treated with various electrophiles to introduce functional groups at specific positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of metalation reagents to produce organometallic derivatives, which are then converted into functionalized thiazoles through reactions with electrophiles .
Chemical Reactions Analysis
Types of Reactions: 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through reactions with appropriate nucleophiles.
Common Reagents and Conditions:
Lithium diisopropylamide (LDA): Used for lithiation at -70°C in tetrahydrofuran.
t-Butyllithium (t-BuLi): Used for double lithiation at positions 2 and 5.
Major Products Formed:
1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol: Formed through lithiation followed by reaction with acetaldehyde.
1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol: Formed through lithiation followed by reaction with cyclohexanone.
Scientific Research Applications
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to exhibit activities as selective enzyme inhibitors, sigma receptors, adenosine receptor antagonists, and T-type calcium channel blockers . These interactions result in various biological effects, such as enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
2-Bromo-1,3-thiazole: A simpler thiazole derivative with a bromine atom at position 2.
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid: A related compound with a carboxylic acid group at position 5.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a 1,3-dioxolane ring, which confer distinct chemical and biological properties. This combination allows for versatile functionalization and diverse applications in various fields of research .
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSHBSDTBPGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CSC(=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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